Biochemical Inhibitory Potency of Hsd17B13-IN-72 Against Estradiol Substrate
Hsd17B13-IN-72 (Compound 62) exhibits inhibitory activity against hydroxysteroid 17β-dehydrogenase 13 (HSD17B13) with an IC50 value of < 0.1 μM using estradiol as substrate. This places the compound in the sub-100 nanomolar potency range, representing the baseline activity threshold for the thiazole/isothiazole chemical series disclosed in WO2022216627A1 [1]. For context, more recently optimized HSD17B13 inhibitors have achieved substantially higher potency, with compound 32 attaining an IC50 of 2.5 nM (approximately 40-fold more potent than the upper bound of Hsd17B13-IN-72) [2]. The potency differential directly informs experimental design for dose-response studies and SAR campaigns.
| Evidence Dimension | Biochemical inhibitory potency (IC50) |
|---|---|
| Target Compound Data | < 0.1 μM (i.e., < 100 nM) against estradiol substrate |
| Comparator Or Baseline | Compound 32: IC50 = 2.5 nM; BI-3231: IC50 < 1 nM (biochemical assay) [2][3] |
| Quantified Difference | Hsd17B13-IN-72 is approximately 40-fold less potent than compound 32 (2.5 nM) and at least 100-fold less potent than BI-3231 |
| Conditions | Biochemical enzyme inhibition assay using estradiol as substrate for HSD17B13 activity |
Why This Matters
This data defines Hsd17B13-IN-72 as a reference benchmark for early-stage HSD17B13 inhibitor development, enabling researchers to calibrate assay sensitivity and compare potency improvements in subsequent analog optimization.
- [1] Odingo J, Anandan S, et al. THIAZOLE/ISOTHIAZOLE HSD17B13 INHIBITORS AND USES THEREOF. WIPO Patent WO2022216627A1. Publication Date: October 13, 2022. View Source
- [2] Chen L, et al. Discovery of Highly Potent, Selective, and Liver-Targeting HSD17B13 Inhibitor with Robust In Vivo Anti-MASH Activity. J Med Chem. 2025;68(11):11127-11148. View Source
- [3] Chemical Probes Portal. BI-3231 Probe Report. IC50 < 1 nM biochemical assay. View Source
